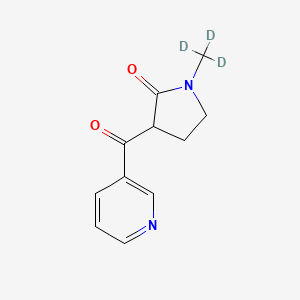

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Description

BenchChem offers high-quality (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(pyridine-3-carbonyl)-1-(trideuteriomethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVLPUZALILIEN-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCC(C1=O)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858075 | |

| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86270-95-3 | |

| Record name | 2-Pyrrolidinone, 1-(methyl-d3)-3-(3-pyridinylcarbonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86270-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular Weight Calculation & Application Guide: Cotinine vs. Cotinine-d3

Executive Summary

In quantitative bioanalysis, particularly for tobacco exposure biomarkers like Cotinine, the distinction between Average Molecular Weight (MW) and Monoisotopic Mass is not merely academic—it is the difference between accurate stoichiometry and failed assays.

This guide details the precise molecular weight calculations for Native Cotinine (

Chemical Fundamentals

To understand the mass shift, we must first establish the structural differences. Cotinine-d3 is synthesized by replacing the three hydrogen atoms on the N-methyl group with deuterium (

Structural Comparison

| Feature | Native Cotinine | Cotinine-d3 (N-methyl-d3) |

| CAS Number | 486-56-6 | 110952-70-0 |

| Chemical Formula | ||

| Modification | None | |

| Isotopic Purity | Natural Abundance | Typically |

The Mathematics of Mass

This section defines the two critical mass values you will encounter.

-

Average Molecular Weight: Used for gravimetric preparation (weighing the powder). It accounts for the natural abundance of all isotopes (e.g.,

, -

Monoisotopic Mass: Used for Mass Spectrometry (MS) detection. It calculates the mass using only the most abundant isotope (

,

Atomic Weights Used

-

Hydrogen (

): 1.00783 Da -

Deuterium (

or D): 2.01410 Da -

Carbon (

): 12.00000 Da -

Nitrogen (

): 14.00307 Da -

Oxygen (

): 15.99491 Da

Calculation: Native Cotinine ( )

-

Monoisotopic Mass Calculation:

-

LC-MS/MS Precursor Ion

:

Calculation: Cotinine-d3 ( )[1]

-

Monoisotopic Mass Calculation:

-

LC-MS/MS Precursor Ion

:

Summary Table

| Parameter | Native Cotinine | Cotinine-d3 | Difference ( |

| Average MW ( g/mol ) (For Weighing) | 176.22 | 179.24 | ~3.02 g/mol |

| Monoisotopic Mass (Da) (Theoretical) | 176.0947 | 179.1136 | 3.0189 Da |

| Precursor Ion | 177.1 | 180.1 | 3.0 m/z |

Analytical Application: LC-MS/MS Protocol

Why the Mass Shift Matters

In IDMS, the internal standard must be chemically identical to the analyte (to track extraction efficiency and matrix effects) but spectrally distinct.

-

Cross-Talk Avoidance: A shift of +3 Da is sufficient to push the d3 signal beyond the natural isotopic envelope of the native cotinine (specifically the M+2 peak from

or -

Retention Time: Deuteration can slightly shorten retention time on Reverse Phase (C18) columns due to the "Deuterium Isotope Effect" (slightly lower lipophilicity). However, for Cotinine-d3, the co-elution is usually sufficient for accurate quantification.

MRM Transitions

The following transitions are standard for Triple Quadrupole (QqQ) instruments (e.g., Sciex 6500+, Waters Xevo).

| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Origin of Fragment |

| Cotinine | 177.1 | 80.1 | 25-30 | Pyridine ring fragment |

| Cotinine | 177.1 | 98.1 | 20-25 | Loss of Pyridine |

| Cotinine-d3 | 180.1 | 80.1 | 25-30 | Pyridine ring (Unlabeled) |

| Cotinine-d3 | 180.1 | 101.1 | 20-25 | Loss of Pyridine (Retains d3) |

Note: The 80.1 product ion is common to both because the pyridine ring does not carry the deuterium label. This is acceptable, but using the 101.1 fragment for d3 provides higher specificity if background noise is high.

Experimental Protocol: Stock Standard Preparation

Objective: Prepare a primary stock solution of Cotinine-d3 at 100 µg/mL (free base equivalent).

Critical Constraint: Cotinine-d3 is often supplied as a salt (e.g., Cotinine-d3 Perchlorate or Fumarate) or with specific chemical purity <100%. You must correct for this.

Step-by-Step Methodology

-

Review Certificate of Analysis (CoA):

-

Identify Chemical Purity (

) (e.g., 98%). -

Identify Isotopic Purity (e.g., 99.5% atom D).

-

Identify Salt Form : If supplied as free base, Salt Factor (

) = 1.0.

-

-

Calculate Mass to Weigh: To prepare 10 mL of 100 µg/mL stock:

-

Gravimetric Operation:

-

Weigh the powder using an analytical balance (readability 0.01 mg).

-

Record exact weight (e.g., 1.05 mg).

-

-

Dissolution:

-

Solvent: Methanol (LC-MS Grade).

-

Calculate exact volume to add to achieve 100 µg/mL based on the actual weighed mass.

-

-

Storage:

-

Aliquot into amber glass vials (silanized).

-

Store at -20°C (Stable for >1 year).

-

Visualization: Logic & Workflow

The following diagram illustrates the critical decision points where Mass vs. Weight is applied.

Caption: Workflow delineating the specific application of Average MW (for solution prep) versus Monoisotopic Mass (for MS detection) in a Cotinine IDMS assay.

References

-

Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum (Method 2017).[1] National Health and Nutrition Examination Survey (NHANES).[1][2] [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 854019, Cotinine.[Link]

-

Miller, E. I., et al. (2010). Liquid chromatography–tandem mass spectrometry method for the determination of cotinine in human plasma.[3][2][4][5][6] Journal of Chromatography B, 878(28), 2857-2862. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. COT_J [wwwn.cdc.gov]

- 3. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. phenxtoolkit.org [phenxtoolkit.org]

- 6. researchgate.net [researchgate.net]

Understanding the racemic mixture of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

This technical guide provides an in-depth analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 , a critical deuterated internal standard and synthetic intermediate in tobacco alkaloid research.

Understanding the Racemic Mixture: Chemical Stability, Synthesis, and Analytical Application

Executive Summary

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (also known as MNP-d3 ) is a stable isotope-labeled derivative of the nicotine precursor 1-methyl-3-nicotinoylpyrrolidin-2-one. It serves two primary roles in pharmaceutical and toxicological research:

-

Analytical Internal Standard (IS): Used in LC-MS/MS profiling of tobacco alkaloids and their metabolites to correct for matrix effects and recovery losses.

-

Synthetic Intermediate: A precursor in the synthesis of racemic nicotine and nornicotine derivatives.

This guide focuses on the racemic nature of the molecule.[1] Unlike stable chiral metabolites like (S)-Cotinine, MNP exists as a dynamic racemic mixture due to the high acidity of the C3 proton. Understanding this stereochemical instability is vital for accurate analytical method development.

Chemical Architecture & Stereochemical Instability

Structural Analysis

The molecule consists of a 2-pyrrolidone ring with an

-

Chemical Formula:

-

Molecular Weight: ~207.25 g/mol (depending on isotopic purity)

-

Key Feature: The C3 carbon is a

-dicarbonyl center. It is flanked by the pyrrolidone amide carbonyl and the nicotinoyl ketone.

The Mechanism of Racemization

The defining characteristic of MNP is its inability to hold a fixed chiral configuration at room temperature in solution. The proton at C3 is highly acidic (

This leads to rapid keto-enol tautomerism . Even if a pure (R) or (S) enantiomer were isolated, it would spontaneously racemize via the achiral enol intermediate, especially in the presence of trace moisture or bases.

Diagram 1: Keto-Enol Tautomerism Driving Racemization The following diagram illustrates the mechanistic pathway that forces the molecule into a racemic (R,S) mixture.

Caption: The acidic C3 proton allows reversible transition to a planar enol form, destroying stereochemical information and resulting in a thermodynamic 1:1 (racemic) mixture.

Synthesis and Deuterium Incorporation

To ensure analytical reliability, the deuterium label must be placed in a metabolically and chemically stable position. For MNP-d3, the label is located on the

Synthetic Pathway (Claisen Condensation)

The synthesis typically involves a base-catalyzed condensation between a nicotinic acid derivative and

-

Precursor Preparation:

-N-methyl-2-pyrrolidone is prepared using -

Condensation: The

-NMP is treated with a strong base (e.g., Potassium tert-butoxide) and reacted with Methyl Nicotinate.[1] -

Acidification: The resulting enolate salt is acidified to yield the neutral (R,S)-MNP-d3.

Caption: Synthetic route utilizing d3-NMP to introduce the stable isotopic label before the condensation step.

Analytical Application: LC-MS/MS

Role as an Internal Standard

In quantitative bioanalysis (e.g., plasma, urine), MNP-d3 is used to quantify MNP or related metabolites. Because MNP racemizes, the analytical method must either:

-

Achiral Chromatography: Elute R and S enantiomers as a single peak (most common for total quantification).

-

Chiral Chromatography: If enantiomeric separation is attempted, MNP-d3 will also split into two peaks (R-d3 and S-d3).

Critical Note: Due to the "Isotope Effect," deuterated standards may have slightly different retention times than the analyte in high-resolution chromatography. However, in standard reverse-phase LC, they typically co-elute.

Mass Spectrometry Transitions (MRM)

For a Triple Quadrupole (QqQ) instrument, the following transitions are typical. The mass shift of +3 Da distinguishes the standard from the native analyte.

| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Structural Origin of Fragment |

| Native MNP | 205.1 | 106.1 | 25 | Pyridine ring fragment |

| 78.1 | 40 | Pyridine ring cleavage | ||

| MNP-d3 (IS) | 208.1 | 106.1 | 25 | Pyridine ring (unlabeled) |

| 81.1 | 40 | Pyrrolidone fragment (contains |

Note: The product ion 106.1 is common to both because the pyridine ring is not labeled. The fragment containing the N-methyl group will show the +3 Da shift.

Experimental Protocols

Standard Preparation & Storage

-

Solubility: Soluble in Methanol, DMSO, and Acetonitrile.

-

Stock Solution: Prepare 1 mg/mL in Methanol.

-

Stability Warning: Avoid alkaline buffers. At pH > 8, the rate of racemization increases, and hydrolysis of the amide bond (ring opening) may occur. Store at -20°C.

LC-MS/MS Workflow

This protocol validates the presence of MNP in biological matrices using the d3-standard.

-

Sample Prep: Aliquot 100

L plasma. Add 10 -

Extraction: Protein precipitation with 400

L cold Acetonitrile. Centrifuge (10,000 x g, 5 min). -

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Detection: ESI Positive Mode. Monitor MRM 208.1

106.1 (Quantifier).

Caption: Analytical workflow utilizing MNP-d3 for quantitative normalization.

References

-

LGC Standards. (R,S)-1-Methyl-3-nicotinoylpyrrolidine Product Information. Retrieved from .

-

PubChem. Compound Summary for CID 4521351: (r,s)-1-methyl-3-nicotinoylpyrrolidine. National Library of Medicine. Retrieved from .

-

Google Patents. Process for preparing racemic nicotine (US20140031554A1). Describes the synthesis of MNP as a key intermediate. Retrieved from .

-

Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Data Sheet. Retrieved from .

-

Leete, E., & Joyce, N. (1989).[2] The Formation of 1-Methyl-3-nicotinoylpyrrolidine from Nicotine-1'-oxide. Heterocycles, 29, 1335-1342.[2] (Mechanistic background on the formation of the MNP structure).

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Deuterated Cotinine Standards for Quantitative Analysis

Introduction

Cotinine, the primary metabolite of nicotine, serves as the definitive biomarker for quantifying exposure to tobacco and nicotine products.[][2] Its longer biological half-life (approximately 16-20 hours) compared to nicotine (2-3 hours) provides a more stable and accurate measure of exposure over time.[][2][3] In the field of bioanalysis, particularly in pharmacokinetic, toxicological, and clinical studies, the precise quantification of cotinine is paramount. This is achieved with exceptional accuracy using isotope dilution mass spectrometry, which relies on stable, isotopically labeled internal standards (IS).[4][5]

Deuterated cotinine, most commonly (±)-Cotinine-d3, is the internal standard of choice for this application.[6][7] As an ideal IS, it shares near-identical chemical and physical properties with the native analyte, ensuring it behaves consistently during sample extraction, chromatographic separation, and ionization.[4][8] This co-eluting, mass-shifted analogue allows for the correction of variability arising from matrix effects, sample preparation inconsistencies, and instrumental drift, thereby ensuring the integrity and reproducibility of quantitative data.[5]

The accuracy of any analysis, however, is fundamentally dependent on the integrity of the reference standards used. Improper handling, storage, or preparation of deuterated cotinine standards can lead to significant quantification errors. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility and stability characteristics of deuterated cotinine standards. It offers field-proven insights and detailed protocols to ensure the consistent and reliable performance of these critical reagents in demanding analytical workflows.

Physicochemical Properties & Isotopic Labeling

Understanding the fundamental properties of the deuterated standard is the first step in its proper handling. (±)-Cotinine-d3 is labeled on the N-methyl group, a design choice that is critical for its function as a robust internal standard.

| Property | Value | Source |

| Formal Name | 1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone | Cayman Chemical[6] |

| CAS Number | 110952-70-0 | Cayman Chemical[6] |

| Molecular Formula | C₁₀H₉D₃N₂O | Cayman Chemical[6] |

| Formula Weight | 179.2 | Cayman Chemical[6] |

| Purity | ≥99% deuterated forms (d1-d3) | Cayman Chemical[6] |

| Appearance | Solid | MedChemExpress, Cayman Chemical[6][9] |

The Criticality of Labeling Position: Preventing H/D Exchange

The three deuterium atoms in Cotinine-d3 are covalently bonded to the carbon of the N-methyl group (-N-CD₃).[6] This position is chemically stable and non-labile. The hydrogens (or deuteriums) on this aliphatic carbon are not acidic and will not readily exchange with protons from solvents like water or methanol under typical analytical conditions. This is a crucial feature, as an unstable isotopic label that undergoes hydrogen/deuterium (H/D) back-exchange would compromise the mass difference between the analyte and the standard, invalidating the quantitative assay.[10] It is essential to select deuterated standards where the label is not on an exchangeable site, such as an -OH or -NH group.[4][10]

Solubility Profile: From Stock to Working Solutions

The accurate preparation of standard solutions begins with selecting an appropriate solvent. Deuterated cotinine, like its non-deuterated counterpart, exhibits high solubility in common polar organic solvents and limited solubility in aqueous buffers.

Quantitative Solubility Data

The following table summarizes the known solubility data for deuterated and non-deuterated cotinine. This data guides the selection of solvents for preparing concentrated stock solutions and more dilute working solutions.

| Compound | Solvent | Concentration | Notes | Source |

| (±)-Cotinine-d3 | DMF | 30 mg/mL | - | Cayman Chemical[6] |

| (±)-Cotinine-d3 | DMSO | 30 mg/mL | - | Cayman Chemical[6] |

| (±)-Cotinine-d3 | Ethanol | 30 mg/mL | - | Cayman Chemical[6][11] |

| (±)-Cotinine-d3 | PBS (pH 7.2) | 10 mg/mL | - | Cayman Chemical[6][11] |

| (-)-Cotinine | Ethanol | 120 mg/mL | Ultrasonic assistance may be needed. | MedChemExpress[9] |

| (-)-Cotinine | DMSO | 65 mg/mL | Use newly opened, anhydrous DMSO. | MedChemExpress[9] |

| (-)-Cotinine | Methanol | Soluble | - | ChemicalBook[12] |

| (-)-Cotinine | Chloroform | Soluble (Sparingly) | - | ChemicalBook[12] |

Causality Behind Solvent Choice:

-

Stock Solutions: For high-concentration stock solutions, methanol or ethanol are excellent first choices due to their high volatility, which simplifies evaporation and reconstitution steps if needed. DMSO is also effective but its low volatility can be a disadvantage in some workflows.

-

Working Solutions: Working solutions are often prepared in a solvent that matches the initial mobile phase of the LC-MS method (e.g., a mixture of water, acetonitrile, or methanol with additives like formic acid or ammonium formate).[13][14] This ensures compatibility with the analytical system and promotes good peak shape.

Experimental Protocol 1: Preparation of a Stock Standard Solution

This protocol details the gravimetric preparation of a highly accurate primary stock solution from a solid standard.

-

Equilibration: Remove the vial containing the solid deuterated cotinine standard from its -20°C storage. Allow it to sit unopened on the benchtop for at least 30 minutes to equilibrate to room temperature.

-

Rationale: This critical step prevents atmospheric moisture from condensing onto the cold, potentially hygroscopic solid, which would introduce a positive bias to the weighed mass.[15]

-

-

Weighing: Using a calibrated analytical balance, accurately weigh a suitable amount of the standard (e.g., 5.00 mg) into a new, clean vessel or directly into a Class A volumetric flask.

-

Dissolution: Add a small amount of the chosen high-purity solvent (e.g., methanol) to the flask to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

-

Dilution to Volume: Once the solid is fully dissolved, carefully add the same solvent to bring the solution to the final volume mark on the volumetric flask.

-

Mixing: Stopper the flask and mix the solution thoroughly by inverting it 15-20 times to ensure homogeneity.[15]

-

Transfer & Storage: Immediately transfer the stock solution into a labeled, airtight, amber glass vial to protect it from light and prevent solvent evaporation. Store under the recommended conditions (see Section 3).

Experimental Protocol 2: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the stock solution.

-

Equilibration: Allow the primary stock solution to warm to room temperature before opening.

-

Dilution: Using calibrated pipettes, transfer a precise volume of the stock solution into a new volumetric flask.

-

Final Volume: Dilute to the mark with the appropriate solvent (e.g., mobile phase A or a specific water/organic solvent ratio).

-

Mixing & Storage: Mix thoroughly and transfer to a labeled autosampler vial. Prepare working solutions fresh as needed or as stability data permits to minimize the risk of degradation or adsorption to container walls, especially at low concentrations.[15][16]

Caption: Workflow for preparing stock and working solutions.

Stability Assessment: Ensuring Standard Integrity Over Time

The chemical stability of cotinine is inherently high, a property that extends to its deuterated analogues.[17][18] However, proper storage is non-negotiable to preserve its concentration and isotopic purity over the long term.

Storage Conditions & Duration

The stability of a standard is highly dependent on its form (solid vs. solution) and storage temperature.

| Form | Storage Temp. | Duration | Key Considerations | Source |

| Solid | -20°C | ≥ 4 years | Shipped at room temp, indicating good short-term stability. | Cayman Chemical[6] |

| Stock Solution (in organic solvent) | -80°C | ≥ 6 months | Recommended for long-term archival storage. Protect from light. | MedChemExpress[9] |

| Stock Solution (in organic solvent) | -20°C | 1-3 months | Suitable for frequently used stocks. Protect from light. | MedChemExpress, Refubium[9][19] |

| Working Solution (in aqueous buffer) | 2-8°C | ≤ 1 day | Prone to microbial growth and degradation. Prepare fresh. | Cayman Chemical[11] |

| In Matrix (Plasma/Saliva) | Room Temp (~25°C) | Up to 21 days | High stability demonstrated for cotinine. | PMC[20][21] |

| In Matrix (Plasma/Saliva) | 4°C | Up to 21 days | High stability demonstrated for cotinine. | PMC[20][21] |

| In Matrix (Plasma) | -70°C / -80°C | Long-term | Standard practice for biobanking. | PhenX Toolkit, PMC[20][22] |

Causality Behind Storage Choices:

-

Low Temperature (-20°C to -80°C): Drastically slows down chemical degradation pathways and reduces solvent evaporation, preserving the concentration of the standard.[16][23]

-

Amber Vials/Light Protection: Cotinine has a UV absorbance maximum around 260 nm.[24][25] Protecting solutions from light, especially UV light, prevents potential photochemical degradation over time.[9][26]

-

Aqueous Instability: Aqueous solutions, especially those near neutral pH, are more susceptible to microbial growth than pure organic solvents. For this reason, aqueous working solutions should be prepared fresh daily.[11]

Freeze-Thaw Stability

Repeatedly freezing and thawing stock solutions can compromise their integrity. While cotinine is robust, it is best practice to minimize these cycles. Studies have shown that cotinine in plasma is stable for at least three freeze-thaw cycles without significant degradation.[19][27]

-

Self-Validating Protocol: To avoid repeated cycling of the primary stock, dispense it into smaller single-use aliquots upon initial preparation. This ensures that the main stock is only thawed once for each new set of working standards prepared.

Caption: Decision tree for proper storage and handling.

Experimental Protocol 3: Verification of Isotopic Stability (H/D Exchange)

While Cotinine-d3 is inherently stable, this protocol can be used to empirically verify the absence of H/D exchange under your specific, and perhaps harsh, sample preparation conditions.

-

Sample Preparation: Spike the deuterated cotinine standard into a blank matrix (e.g., plasma, urine) at a concentration typical for your analytical method.[15]

-

Incubation: Incubate this sample under the most extreme conditions of your sample preparation workflow (e.g., highest temperature, longest time, most acidic or basic pH).

-

Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) if available, or by monitoring for any signal at the mass of the non-deuterated analyte that might arise from complete exchange.

-

Evaluation: Compare the isotopic profile or signal ratio to a control sample that was not subjected to the harsh incubation. A significant change in the isotopic distribution or a decrease in the deuterated signal relative to a non-deuterated spike would indicate that exchange is occurring.[15] For Cotinine-d3, no significant exchange is expected.

Troubleshooting Analytical Issues

Inaccurate quantitative results can often be traced back to issues with standard solubility or stability. The following decision tree provides a logical framework for troubleshooting.

Caption: Troubleshooting guide for common analytical issues.

Conclusion

Deuterated cotinine standards are indispensable tools for the accurate bioanalysis of nicotine exposure. Their utility, however, is directly tied to their integrity, which is maintained through meticulous handling and storage practices. This guide has established that:

-

Solubility: Deuterated cotinine is highly soluble in common organic solvents like methanol, ethanol, and DMSO, making them ideal for preparing concentrated stock solutions. Aqueous solubility is lower, necessitating careful preparation of working solutions, preferably fresh daily.

-

Stability: The solid standard is exceptionally stable, with a shelf life of several years when stored at -20°C.[6] Stock solutions in organic solvents are stable for months when stored at -20°C to -80°C and protected from light.[9] The N-CD₃ isotopic label is chemically robust and not susceptible to H/D exchange under standard analytical conditions.

By adhering to the protocols and best practices outlined in this guide, researchers can ensure the accuracy of their deuterated cotinine standards, which forms the foundation for producing reliable, reproducible, and high-quality quantitative data in their studies.

References

-

Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195. PMC. [Link]

-

Overview of Cotinine Cutoff Values for Smoking Status Classification. MDPI. [Link]

-

Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Ovid. [Link]

-

Primary pathways of nicotine oxidation. ResearchGate. [Link]

-

Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers. [Link]

-

How Storage standard water for IRMS analysis?. ResearchGate. [Link]

-

Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. PMC. [Link]

-

Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures. PMC. [Link]

-

Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers. PMC. [Link]

-

Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels. PMC. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

-

Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis. [Link]

-

(PDF) Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels. ResearchGate. [Link]

-

How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

-

Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans. Refubium - Freie Universität Berlin. [Link]

-

Evaluation of Dried Urine Spot Method to Screen Cotinine among Tobacco Dependents: An Exploratory Study. PMC. [Link]

-

A cotinine in freeze-dried urine reference material. NIST. [Link]

-

Test-Retest Reliability and Stability of the Nicotine Metabolite Ratio Among Treatment-Seeking Smokers. PMC. [Link]

-

Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem. CORESTA. [Link]

-

Substantial Equivalence Reports: Recommended requirements for stability testing of smokeless tobacco products. Food and Drug Administration. [Link]

-

Cotinine | C10H12N2O | CID 854019. PubChem - NIH. [Link]

-

Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]

-

Laboratory Procedure Manual. PhenX Toolkit. [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. [Link]

-

How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control. ALWSCI. [Link]

Sources

- 2. mdpi.com [mdpi.com]

- 3. ovid.com [ovid.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. coresta.org [coresta.org]

- 8. texilajournal.com [texilajournal.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. m.youtube.com [m.youtube.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. (-)-COTININE CAS#: 486-56-6 [m.chemicalbook.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control - News - ALWSCI [alwsci.com]

- 17. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Test-Retest Reliability and Stability of the Nicotine Metabolite Ratio Among Treatment-Seeking Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 20. Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. phenxtoolkit.org [phenxtoolkit.org]

- 23. moravek.com [moravek.com]

- 24. caymanchem.com [caymanchem.com]

- 25. jfda-online.com [jfda-online.com]

- 26. isotope.com [isotope.com]

- 27. Quantification of Nicotine, Cotinine, trans-3’-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: (R,S)-Cotinine-d3 vs. Pure Isomers in Bioanalysis

The following technical guide is structured to provide a direct, high-level analysis for researchers and analytical chemists. It bypasses generic introductions to focus on the critical decision matrix: when to use the racemic isotope-labeled standard versus the enantiopure form.

Content Type: Technical Whitepaper | Topic: Internal Standard Selection Strategy Audience: DMPK Scientists, Toxicologists, Analytical Chemists

Executive Summary: The Decision Matrix

In the quantification of Cotinine (the primary metabolite of nicotine), the choice between the racemic internal standard ((R,S)-Cotinine-d3 ) and the enantiopure form ((S)-Cotinine-d3 ) is dictated strictly by the chromatographic mode—Achiral vs. Chiral .

-

For Standard Tobacco Exposure (Achiral LC-MS/MS): Use (R,S)-Cotinine-d3 .

-

Reasoning: In achiral environments, enantiomers co-elute perfectly. The racemic standard is cost-effective ($) and provides identical ionization correction to the pure isomer.

-

-

For Synthetic Nicotine/Metabolic Profiling (Chiral LC-MS/MS): Use (S)-Cotinine-d3 (or the specific isomer of interest).

-

Reasoning: Chiral columns separate enantiomers.[1][2][3] A racemic IS will split into two peaks (R and S). If you quantify natural (S)-cotinine using the total area of a racemic IS, or the wrong IS peak, your quantitation will be invalid due to retention time mismatches and potential matrix effect variations.

-

Scientific Foundation: Stereochemistry & Metabolism

To make an informed experimental choice, one must understand the biological source of the analyte.

The Dominance of the (S)-Isomer

Nicotine in tobacco is

-

Metabolic Route: (S)-Nicotine

(S)-Cotinine. -

The (R)-Isomer: (R)-Cotinine is negligible in tobacco users but is increasingly relevant due to synthetic nicotine (often racemic) in e-liquids.

The Internal Standard (IS) Role

The IS corrects for:

-

Extraction Efficiency: Loss of analyte during SPE/LLE.

-

Matrix Effects: Ion suppression/enhancement in the ESI source.

-

Injection Variability.

Critical Axiom: The IS must behave exactly like the analyte in the chosen analytical system.

Scenario A: Achiral LC-MS/MS (The Industry Standard)

Context: High-throughput toxicology, CDC biomonitoring, clinical trials.

In an achiral system (e.g., C18 or HILIC columns), the stationary phase does not discriminate between optical isomers. The physical properties (LogP, pKa) of (R) and (S) cotinine are identical.

Why (R,S)-Cotinine-d3 Works

When you spike a sample containing natural (S)-Cotinine with racemic (R,S)-Cotinine-d3:

-

Co-elution: The (S)-analyte, (S)-IS, and (R)-IS all elute at the exact same Retention Time (RT).

-

Mass Spec Detection: The Mass Spectrometer distinguishes them solely by mass (

177 vs -

Result: The total ion current (TIC) for the IS represents the sum of both enantiomers, which perfectly overlaps the analyte peak.

Workflow Visualization

The following diagram illustrates the logic flow for Achiral analysis.

Figure 1: In achiral chromatography, the racemic IS behaves as a single entity, providing valid correction for the (S)-analyte.

Validated Protocol: Achiral Quantification (Serum)

Based on CDC Laboratory Procedure Manuals.

-

Sample: 200

L Serum. -

IS Spiking: Add 20

L of (R,S)-Cotinine-d3 (100 ng/mL). -

Equilibration: 15 mins (Critical for IS binding to matrix proteins).

-

Extraction (SLE - Supported Liquid Extraction):

-

Load sample onto SLE+ cartridge.

-

Elute with 1 mL Dichloromethane (DCM).

-

Evaporate to dryness; reconstitute in Mobile Phase.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

-

Mobile Phase: Ammonium Acetate (pH 9) / Methanol Gradient.

-

-

MS/MS Transitions:

-

Analyte:

-

IS:

-

Scenario B: Chiral LC-MS/MS (Specialized Applications)

Context: Differentiating tobacco use from synthetic nicotine (e-cigs), metabolic phenotyping.

In a chiral system (e.g., Polysaccharide-based columns), the stationary phase interacts differently with the spatial arrangement of the isomers.

The Pitfall of Racemic IS

If you use (R,S)-Cotinine-d3 in a chiral method:

-

Separation: The IS will split into two distinct peaks: (S)-d3 (e.g., RT 4.0 min) and (R)-d3 (e.g., RT 4.5 min).

-

Matrix Mismatch: If the matrix effect (ion suppression) varies between 4.0 and 4.5 min, the (R)-IS peak cannot correct for the (S)-Analyte.

-

Data Processing Risk: You must manually ensure you are integrating the correct IS isomer peak. Integrating the total area (R+S) will dilute the signal-to-noise ratio and introduce error.

Recommendation: Use Pure (S)-Cotinine-d3 . It elutes exactly with the natural analyte, ensuring the IS experiences the exact same matrix suppression at the exact same moment.

Chiral Separation Logic

Figure 2: In chiral chromatography, using a racemic IS introduces complexity and potential error. Pure isomers are preferred.

Comparative Data & Specifications

| Feature | (R,S)-Cotinine-d3 (Racemic) | (S)-Cotinine-d3 (Pure Isomer) |

| CAS Number | 1189320-98-6 (Generic d3) | 110952-70-0 (Specific S-d3) |

| Primary Use | Routine Clinical/Tox (Achiral) | Research/Synthetic Nicotine (Chiral) |

| Cost Factor | Low (1x) | High (3x - 5x) |

| Achiral Suitability | Excellent (Co-elutes) | Excellent (Co-elutes) |

| Chiral Suitability | Poor (Splits into 2 peaks) | Excellent (Single peak match) |

| Source | Total Synthesis | Chiral Synthesis or Resolution |

References

-

Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum (Method 2000.02). National Health and Nutrition Examination Survey.[4][5] Retrieved from [Link]

-

Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[6] Metabolism and Disposition Kinetics of Nicotine.[6][7] Pharmacological Reviews, 57(1), 79–115.[6] Retrieved from [Link]

-

Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[7] Handb Exp Pharmacol, (192), 29–60. Retrieved from [Link]

-

Sgontz, N., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15). Retrieved from [Link]

-

Miller, E. I., et al. (2014). Determination of cotinine by LC-MS-MS with automated solid-phase extraction. Journal of Analytical Toxicology, 38(4), 211-218. Retrieved from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. Chiral Separation of Nicotine | Phenomenex [phenomenex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. COT_J [wwwn.cdc.gov]

- 5. device.report [device.report]

- 6. Frontiers | Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions [frontiersin.org]

- 7. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Toxicological Profiling of Synthetic Nicotine: The Role of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Topic: Applications of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 in Toxicology Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Toxicologists, and Drug Development Professionals

Executive Summary: The Shift to Synthetic Purity

The landscape of nicotine toxicology has shifted dramatically with the rise of Synthetic Nicotine (Tobacco-Free Nicotine, TFN) . Unlike natural nicotine extracted from tobacco, which carries a fingerprint of minor alkaloids (anabasine, anatabine), synthetic nicotine is produced via chemical condensation. This process eliminates tobacco-specific nitrosamines (TSNAs) but introduces a new class of process impurities unknown in traditional toxicology.

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a critical intermediate and marker impurity in the synthesis of racemic nicotine. Its deuterated isotopologue, (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 , serves as the definitive Internal Standard (IS) for quantifying this impurity. This guide details the application of this stable isotope in LC-MS/MS workflows to validate the purity of synthetic nicotine products and distinguish them from tobacco-derived sources.

Chemical Identity & Mechanistic Relevance[1][2][3]

The Molecule

(R,S)-1-Methyl-3-nicotinoylpyrrolidone (often abbreviated as MNP ) is distinct from the major metabolite Cotinine. While Cotinine is a metabolic oxidation product, MNP is a synthetic precursor formed during the condensation of nicotinic acid derivatives with N-methyl-2-pyrrolidone.

| Feature | (R,S)-1-Methyl-3-nicotinoylpyrrolidone | Cotinine |

| CAS No. | 125630-28-6 (Unlabeled) / 86270-95-3 (d3) | 486-56-6 |

| Structure | 1-Methyl-3-(3-pyridylcarbonyl)-2-pyrrolidinone | 1-Methyl-5-(3-pyridyl)-2-pyrrolidinone |

| Origin | Synthetic Impurity (Chemical Synthesis) | Metabolite (CYP2A6 Oxidation) |

| Linker | Carbonyl (-C=O-) at C3 | Direct bond at C5 |

| Role | Marker for Synthetic Nicotine | Marker for Nicotine Exposure |

The "d3" Advantage in Mass Spectrometry

In complex matrices like e-liquids (PG/VG ratios) or biological plasma, ionization suppression is a major source of error. The -d3 isotopologue (Deuterium labeled on the N-methyl group) provides:

-

Co-Elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix effects.

-

Mass Shift: A +3 Da shift (m/z 204.1 → 207.1) allows for interference-free Selected Reaction Monitoring (SRM).

-

Normalization: It corrects for extraction efficiency losses during sample preparation.

Mechanistic Pathway: Origin of the Impurity

To understand why we test for this, we must visualize the synthesis route. MNP is the "condensed intermediate" before the reduction step that yields Nicotine.

Figure 1: The formation pathway of (R,S)-1-Methyl-3-nicotinoylpyrrolidone during synthetic nicotine production. Incomplete reduction leaves this molecule as a contaminant.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify trace MNP levels in e-liquid formulations using Isotope Dilution Mass Spectrometry (IDMS).

Reagents & Standards

-

Analyte Standard: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (TRC-M323432 or equivalent).

-

Internal Standard: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (99 atom % D).[]

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Dilute-and-Shoot)

-

Weighing: Accurately weigh 50 mg of E-liquid sample into a centrifuge tube.

-

Spiking (The Critical Step): Add 50 µL of IS Working Solution (10 µg/mL d3-MNP in Methanol).

-

Why? Adding IS before dilution ensures it compensates for any pipetting errors or solubility issues downstream.

-

-

Dilution: Dilute to 10 mL with 50:50 Methanol:Water. Vortex for 30 seconds.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Conditions

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the polarity of the pyrrolidone ring. (e.g., Waters XBridge Amide, 2.1 x 100 mm).

-

Ionization: ESI Positive Mode.

-

Transitions (MRM):

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| MNP (Analyte) | 205.1 | 106.1 | 30 | 25 |

| 205.1 | 78.1 | 30 | 35 | |

| MNP-d3 (IS) | 208.1 | 109.1 | 30 | 25 |

Data Interpretation & Validation

Calibration Logic

Construct a calibration curve by plotting the Area Ratio (AreaAnalyte / AreaIS) against the Concentration Ratio .

-

Linearity: R² > 0.995 is expected.

-

Weighting: 1/x² weighting is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).

Distinguishing Sources

The presence of (R,S)-1-Methyl-3-nicotinoylpyrrolidone is a binary marker :

-

Tobacco-Derived Nicotine: MNP should be Absent (< LOD). Tobacco plants do not synthesize this specific intermediate.

-

Synthetic Nicotine: MNP is often present at trace levels (0.1% - 0.5%) depending on the purification grade.

Analytical Workflow Diagram

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring high-precision quantification.

Toxicological Implications

While primarily a quality marker, the toxicology of MNP itself is under scrutiny.

-

Structural Alerts: The molecule contains a reactive carbonyl and a pyridine ring, sharing structural similarity with Myosmine , which can undergo nitrosation to form TSNAs (like NNN) in vivo.

-

Metabolic Fate: Research suggests MNP may be metabolized via ring opening or further oxidation, potentially contributing to the total oxidative stress load in vapers using synthetic nicotine.

-

Regulatory Compliance: The FDA's PMTA process for synthetic nicotine products requires a full impurity profile. MNP is a "fingerprint" impurity that must be characterized and risk-assessed.

References

-

Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Product Data Sheet. Retrieved from

-

LGC Standards. Reference Standards for Nicotine Impurities. Retrieved from

-

US Patent 20160326134A1. Synthesis and resolution of nicotine. (Describes the formation of 1-methyl-3-nicotinoyl-2-pyrrolidone intermediate). Retrieved from

- Hatsukami, D. K., et al. (2022). Toxicants in Tobacco and Nicotine Products. (Contextualizing synthetic impurities).

-

Sigma-Aldrich. Cotinine-d3 vs Synthetic Impurities. Retrieved from

Sources

Safety Data Sheet (SDS) highlights for Cotinine-d3 reference materials

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Cotinine-d3 Reference Materials

Introduction: The Role and Nature of Cotinine-d3 in Modern Research

Cotinine-d3, the deuterated analogue of cotinine, serves as an indispensable internal standard in bioanalytical and forensic toxicology.[1][2][3] Cotinine is the primary metabolite of nicotine, and its quantification in biological matrices like urine, blood, and saliva is the gold standard for assessing tobacco smoke exposure.[4][5] The incorporation of three deuterium atoms on the N-methyl group (a mass shift of M+3) provides a distinct mass spectrometric signature, enabling precise and accurate quantification of endogenous cotinine using isotope dilution mass spectrometry.[2]

While deuterium is a stable, non-radioactive isotope, it is crucial to recognize that the fundamental toxicological profile of Cotinine-d3 is governed by its parent molecule, cotinine.[6] Therefore, a thorough understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a cornerstone of safe laboratory practice. This guide deconstructs the SDS for Cotinine-d3, providing field-proven insights for researchers, scientists, and drug development professionals to ensure both personnel safety and the integrity of the reference material.

Part 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. For Cotinine-d3, the presentation of hazards is highly dependent on its physical form: a neat (solid) material or a solution in a solvent like methanol.

Case Study 1: Cotinine-d3 (Solid/Neat Form)

When supplied as a solid, Cotinine-d3 presents a moderate hazard profile.

Table 1: GHS Classification Summary for Solid (±)-Cotinine-d3

| GHS Element | Classification | Description | Source(s) |

| Pictogram | Exclamation Mark | Denotes skin/eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation. | [7][8] |

| Signal Word | Warning | Indicates a less severe hazard level. | [7][8] |

| Hazard Statements | H302 | Harmful if swallowed. | [7][8][9] |

| H315 | Causes skin irritation. | [7][8][9] | |

| H319 | Causes serious eye irritation. | [7][8][9] | |

| H335 | May cause respiratory irritation. | [7][8][9] | |

| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2/2A, STOT SE 3 | Specific classifications under the GHS framework. | [7][8] |

-

Expert Insight: The primary risks associated with solid Cotinine-d3 stem from direct contact and inhalation of dust particles. The "Harmful if swallowed" (H302) classification underscores the importance of preventing ingestion, while the irritation warnings (H315, H319, H335) necessitate careful handling to avoid contact with skin, eyes, and the respiratory system.[7][9]

Case Study 2: Cotinine-d3 (in Methanol Solution)

Certified reference materials are often supplied in a solvent matrix. When dissolved in methanol, the hazard profile is significantly elevated and dominated by the solvent.

Table 2: GHS Classification Summary for (±)-Cotinine-d3 in Methanol (e.g., 100 µg/mL)

| GHS Element | Classification | Description | Source(s) |

| Pictograms | Flame, Skull and Crossbones, Health Hazard | Denotes flammability, acute toxicity (fatal or toxic), and specific target organ toxicity. | [10] |

| Signal Word | Danger | Indicates a more severe hazard level. | [10] |

| Hazard Statements | H225 | Highly flammable liquid and vapor. | [10] |

| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled. | [10] | |

| H370 | Causes damage to organs (specifically the eyes). | [10] | |

| Hazard Class | Flammable Liquid 2, Acute Toxicity 3 (Oral, Dermal, Inhalation), STOT SE 1 | Specific classifications under the GHS framework. | [10] |

-

Expert Insight: The "Danger" signal word and the "Skull and Crossbones" pictogram immediately alert the user to a high acute toxicity risk.[10] The flammability of methanol (Flash Point: ~9.7 °C) introduces a fire hazard not present with the solid form.[10] The primary danger shifts from irritation to systemic toxicity and flammability, requiring more stringent engineering controls.

Caption: GHS Hazard Communication Workflow.

Part 2: Safe Handling, Storage, and Disposal

A proactive approach to safety involves integrating SDS information into daily laboratory workflows.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality dictates that the controls implemented must directly mitigate the identified hazards.

-

Ventilation: For solid Cotinine-d3, handling on an open bench may be acceptable for small quantities, but a chemical fume hood is recommended to mitigate inhalation of dust (H335).[9][11] For methanol solutions, a chemical fume hood is mandatory to control toxic vapors (H331) and flammable fumes (H225).[11][12]

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling the solid.[6] When handling the toxic and flammable methanol solution, chemical splash goggles are required.[11]

-

Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact (H315 for solid, H311 for solution).[6][13] Always check the glove manufacturer's compatibility chart for the specific solvent being used.

-

Protective Clothing: A standard lab coat should be worn at all times.[13]

Storage Integrity for a Deuterated Standard

Proper storage is paramount for maintaining the chemical and isotopic integrity of Cotinine-d3.

-

Temperature: Store refrigerated at temperatures specified by the manufacturer, typically -20°C for long-term stability or 2-8°C for shorter periods.[1][4][14]

-

Atmosphere: To prevent isotopic dilution via hydrogen-deuterium (H/D) exchange, protect the material from moisture.[6][14][15] Store in tightly sealed containers. For highly sensitive work, storage in a desiccator or under an inert atmosphere (e.g., argon) is best practice.[6][15]

-

Light: Protect from light by storing in the original amber vial or an opaque container.[6][14]

-

Protocol for Use: Before opening, always allow the container to equilibrate to room temperature.[14][15] This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise isotopic purity.

Waste Disposal

Cotinine-d3 and any materials contaminated with it must be disposed of as hazardous chemical waste.[6]

-

Never pour Cotinine-d3 down the drain.[6] Cotinine is water-soluble and can persist in aquatic environments.[16]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Given its relation to nicotine, it may fall under specific hazardous waste codes (e.g., P075 for nicotine waste), and institutional EHS (Environment, Health & Safety) departments should be consulted.[11][17]

Caption: Risk Assessment Workflow for Cotinine-d3.

Part 3: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. The following measures are based on standard laboratory first aid protocols and SDS recommendations.[9][18]

Table 3: First-Aid Measures for Cotinine-d3 Exposure

| Exposure Route | First-Aid Protocol | Causality & Rationale |

| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open.[8][9][18] Remove contact lenses if present and easy to do.[9][19] Seek medical attention.[9][18] | The goal is to physically remove the irritant (H319) from the eye surface as quickly as possible to minimize damage. Prolonged rinsing is necessary to ensure complete removal. |

| Skin Contact | Take off contaminated clothing immediately.[20] Wash the affected area thoroughly with soap and plenty of water.[9][18] Seek medical attention if irritation develops or persists.[8][9] | Washing with soap and water removes the harmful substance to prevent further absorption (H311) or irritation (H315). |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[9][11][18] If breathing is difficult or stops, provide artificial respiration.[9][11] Call a physician or poison control center.[9][18][19] | This removes the individual from the source of the respiratory irritant (H335) or toxic vapor (H331). Supplying fresh air is the immediate priority. |

| Ingestion | Rinse mouth thoroughly with water.[9][18] Do NOT induce vomiting. [8][21] Call a physician or Poison Control Center (1-800-222-1222) immediately.[9][20][21] | Inducing vomiting can cause further damage to the esophagus and poses an aspiration risk. Rinsing the mouth removes residual material. Immediate medical advice is crucial due to the oral toxicity (H302/H301). |

Accidental Release Measures

-

Evacuate: Ensure all non-essential personnel evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For a solid spill, carefully sweep or scoop up the material, avoiding dust formation.[9] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).[18]

-

Collect: Place the contained waste into a suitable, labeled, and closed container for hazardous waste disposal.[9][18]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to your institution's EHS department.

Conclusion

The Safety Data Sheet for Cotinine-d3 is a foundational document that, when properly interpreted, provides a clear roadmap for safe laboratory operations. By understanding the distinct hazards of the material in its solid versus solution forms, researchers can implement targeted and effective safety protocols. This involves a self-validating system of reviewing the SDS, performing a risk assessment, selecting the correct PPE and engineering controls, and being prepared for emergencies. Adherence to these principles not only protects the health and safety of laboratory personnel but also ensures the scientific integrity of the research by preserving the quality of the Cotinine-d3 reference material.

References

-

Cotinine | C10H12N2O | CID 854019 - PubChem - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

-

D3-(±)-Cotinine | 1X10MG | C10H9D3N2O | 687454 - HPC Standards. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cotinine | CAS#:486-56-6 | Chemsrc. (2025, August 20). Retrieved February 27, 2026, from [Link]

-

Medications and First Aid | Illinois Poison Center. (n.d.). Retrieved February 27, 2026, from [Link]

-

Laboratory Procedure Manual - PhenX Toolkit. (n.d.). Retrieved February 27, 2026, from [Link]

-

What You Can Do - Poison Help - HRSA. (n.d.). Retrieved February 27, 2026, from [Link]

-

Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC. (2021, August 26). Retrieved February 27, 2026, from [Link]

-

Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

-

Waste Stream Disposal –Quick Sheet - UConn Health. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. phenxtoolkit.org [phenxtoolkit.org]

- 3. Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+/-)-COTININE-D3 CAS#: 66269-66-7 [m.chemicalbook.com]

- 5. Cotinine | CAS#:486-56-6 | Chemsrc [chemsrc.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. stmichaelshospital.com [stmichaelshospital.com]

- 10. (±)-Cotinine-d3 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 110952-70-0 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. stmichaelshospital.com [stmichaelshospital.com]

- 13. thesupernic.com [thesupernic.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. health.uconn.edu [health.uconn.edu]

- 18. hpc-standards.com [hpc-standards.com]

- 19. lgcstandards.com [lgcstandards.com]

- 20. poisonhelp.hrsa.gov [poisonhelp.hrsa.gov]

- 21. Medications and First Aid | Illinois Poison Center [illinoispoisoncenter.org]

Introduction: The Critical Role of Deuterated Cotinine in Bioanalysis

An In-Depth Technical Guide to the Long-Term Stability and Storage of Deuterated Cotinine

Deuterated cotinine, most commonly (±)-Cotinine-d3, serves as an indispensable tool in modern analytical science. As the primary metabolite of nicotine, cotinine is the definitive biomarker for assessing exposure to tobacco and nicotine products.[1][2] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds are the gold standard for internal standards. Deuterated cotinine is used to correct for variations in sample preparation, instrument response, and matrix effects, ensuring the accuracy and precision of results.[3][4]

Section 1: Core Physicochemical Properties and Their Stability Implications

Understanding the molecular structure and properties of deuterated cotinine is the first step in designing a robust storage strategy.

-

Chemical Structure and Label Position : The most common form is (±)-1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone.[5] The three deuterium atoms are located on the N-methyl group. This position is chemically robust and not susceptible to back-exchange with protons from solvents under typical analytical conditions.[4] This is a critical feature, as isotopic labels on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups can be prone to exchange, which would compromise the standard's utility.[4]

-

Physical Form : Deuterated cotinine is typically supplied as a solid (often a viscous liquid or solid at room temperature) or as a certified solution in a solvent like methanol.[6][7] The solid form is generally the most stable for long-term storage.

-

Solubility : It is soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] The choice of solvent for stock solutions can impact long-term stability.

Section 2: Critical Factors Influencing Long-Term Stability

A multi-faceted approach is required to mitigate the chemical and physical challenges to the long-term stability of deuterated cotinine.

-

Temperature : This is the most significant factor in preventing chemical degradation. Lower temperatures slow down reaction kinetics. Manufacturer recommendations consistently point to storage at -20°C for both solid material and solutions.[5][7] For ultra-long-term storage (multiple years), -80°C is also a viable option, although -20°C is sufficient for the stated stability of ≥ 4 years.[5] It is crucial to avoid repeated freeze-thaw cycles for solutions, which can cause solvent evaporation and concentration changes. Aliquoting stock solutions into single-use vials is a highly recommended practice.[3]

-

Light (Photodegradation) : Like many organic molecules with aromatic rings, cotinine can be susceptible to degradation upon exposure to UV light. To prevent photodegradation, storage in amber glass vials or opaque containers is mandatory.[8] All handling of the material, especially in solution, should be performed under subdued lighting conditions.

-

Atmosphere (Oxidation) : The molecular structure of cotinine contains sites susceptible to oxidation. While stable, long-term exposure to atmospheric oxygen can promote the formation of oxidized derivatives, such as hydroxycotinines or cotinine N-oxide.[9][10] When preparing solutions for long-term storage, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. Minimizing the headspace in the vial also reduces the amount of available oxygen.[11]

-

Container and Closure Integrity : The choice of storage vessel is critical.

-

Material : Borosilicate glass is the preferred material as it is chemically inert.[8] Plastic containers should be avoided as analytes can adsorb to the surface or leach plasticizers into the solution.

-

Closure : Vials must be sealed with high-quality, airtight closures to prevent solvent evaporation and contamination. Screw-cap vials with PTFE-lined septa are essential, as PTFE provides a chemically inert barrier.[8][11] For ultimate protection, flame-sealed glass ampules are ideal but less practical for routine use.

-

-

Solvent Purity and Choice : When preparing solutions, only high-purity (e.g., HPLC or MS-grade) solvents should be used. Impurities in lower-grade solvents can initiate degradation. Methanol is a common and suitable solvent for preparing cotinine standards.[7]

Section 3: Potential Degradation Pathways

While deuterated cotinine is a stable molecule, two primary theoretical degradation pathways must be considered for long-term storage.

Isotopic (H/D) Exchange

Isotopic exchange is the replacement of a deuterium atom with a proton from the surrounding environment (e.g., solvent). This would convert the internal standard back to the unlabeled analyte, causing analytical interference.

Causality : The stability of the C-D bond depends on its location. The N-methyl-d3 label on cotinine is on a non-exchangeable carbon. In contrast, deuterium atoms on heteroatoms or on carbons alpha to a carbonyl group can exchange under acidic or basic conditions via keto-enol tautomerism.[4] The stability of the N-methyl-d3 label is a key reason for its reliability as an internal standard.

Caption: Logical diagram of isotopic label stability.

Chemical Degradation

The most probable chemical degradation route for cotinine mirrors its primary in vivo metabolic pathways: oxidation.[9][12]

Causality : Over extended periods, exposure to oxygen, light, or trace metal catalysts can lead to the oxidation of the pyrrolidinone or pyridine rings. This can result in the formation of impurities such as trans-3'-hydroxycotinine, 5'-hydroxycotinine, or cotinine N-oxide.[10][13] While the rate of these reactions is extremely slow under proper storage conditions, they represent the most likely degradation profile.

Caption: Potential oxidative degradation pathway for deuterated cotinine.

Section 4: Recommended Storage and Handling Protocols

Adherence to rigorous protocols is essential for maintaining the integrity of deuterated cotinine standards.

Protocol 1: Receipt and Storage of Neat Standard

-

Inspection : Upon receipt, inspect the container for damage to the packaging or seal.[14] Note any signs of exposure to high temperatures.

-

Documentation : Log the certificate of analysis, noting the purity, isotopic enrichment, and recommended storage conditions.

-

Storage : Immediately transfer the unopened container to a calibrated freezer set to -20°C ± 5°C .

-

Environment : Ensure the storage area is dark, clean, and dedicated to analytical standards to prevent cross-contamination.[8][15]

Protocol 2: Preparation and Storage of Primary Stock Solution (e.g., 1 mg/mL)

-

Acclimatization : Allow the sealed container of the neat standard to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Weighing : Accurately weigh the required amount of the standard using a calibrated analytical balance. Perform this step promptly to minimize exposure to air and humidity.

-

Dissolution : Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of MS-grade methanol to dissolve the solid, then dilute to the final volume. Mix thoroughly.

-

Aliquoting : Immediately dispense the stock solution into smaller-volume amber glass vials (e.g., 1 mL) with PTFE-lined screw caps.

-

Inert Gas Overlay : Before sealing each aliquot, flush the headspace with a gentle stream of argon or nitrogen.

-

Labeling : Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiry date.

-

Storage : Store all aliquots in a -20°C freezer.

Protocol 3: Preparation of Working Solutions

-

Fresh is Best : It is strongly recommended to prepare intermediate and working-level solutions fresh from the primary stock solution on the day of use.

-

Short-Term Storage : If short-term storage is necessary, store working solutions in tightly sealed amber vials at refrigerated temperatures (2-8°C) for no more than one week, or at -20°C for up to one month.[6][8] The stability of low-concentration solutions is inherently lower and should be verified.

Section 5: A Self-Validating System for Stability Verification

Trustworthiness is achieved through verification. A protocol to periodically assess the stability of the primary stock solution is a cornerstone of a quality management system.

Experimental Workflow for Stability Assessment

This workflow describes a long-term stability test against a freshly prepared reference standard.

Caption: Experimental workflow for long-term stability verification.

Data Presentation and Acceptance Criteria

Quantitative results from the stability assessment should be summarized in a clear format. The acceptance criterion is typically that the mean response of the stored standard should be within ±10-15% of the fresh standard.

| Time Point | Storage Condition | Replicate 1 (Stored/Fresh Ratio) | Replicate 2 (Stored/Fresh Ratio) | Replicate 3 (Stored/Fresh Ratio) | Mean Ratio | % Deviation from T0 | Status |

| T=0 | -20°C | 1.00 | 1.00 | 1.00 | 1.00 | 0% | Pass |

| T=6 Months | -20°C | 0.98 | 1.01 | 0.99 | 0.99 | -1% | Pass |

| T=12 Months | -20°C | 0.97 | 0.99 | 1.02 | 0.99 | -1% | Pass |

| T=24 Months | -20°C | 0.96 | 0.98 | 0.97 | 0.97 | -3% | Pass |

Conclusion

The long-term stability of deuterated cotinine is not a matter of chance, but a result of meticulous adherence to scientifically grounded storage and handling principles. By controlling the key variables of temperature (-20°C) , light (amber vials) , and atmosphere (inert gas, minimal headspace) , and by using appropriate containers with inert seals, the integrity of this critical internal standard can be assured for years. Implementing a periodic stability verification program provides a self-validating system that builds a foundation of trust and ensures the continued accuracy and reliability of all subsequent analytical data.

References

- The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).

- The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.

- Analytical Standards Warehouse Storage: Solutions & Inventor Storage. Cubework.

- Choosing and Using Reference Materials and Analytical Standards. (2019, October 1). Cayman Chemical.

- Analytical Standards in Quality Control: Ensuring Lab Reliability. (2025, October 23). Pure Synth.

- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 1-35.

- (±)-Cotinine-d3. Cayman Chemical.

- How Storage standard water for IRMS analysis? (2025, August 5).

- Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. (2015). PubMed Central.

- (±)-Cotinine-(methyl-d3). Sigma-Aldrich.

- Metabolic pathways of nicotine to cotinine and to its oxidation... (2018).

- Cotinine. PubChem.

- Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temper

- DL-Nicotine-(methyl-d3). Sigma-Aldrich.

- CYP2A6 Genotype but not Age Determines Cotinine Half-life in Infants and Children. (2014). PubMed Central.

- Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (2000, June 15).

- Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastew

- Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. (2013). PubMed Central.

- Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem. (2022, October 21). CORESTA.

- Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chrom

- (±)

- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.

- Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. (2009). PubMed Central.

- Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195. (2021, August 26). PubMed Central.

- Determination of Cotinine in Pericardial Fluid and Whole Blood by Liquid Chromatography– Tandem Mass Spectrometry. (2009). Journal of Analytical Toxicology.

- Stability of cotinine in dried urine stains of different urine samples... (2018).

Sources

- 1. CYP2A6 Genotype but not Age Determines Cotinine Half-life in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bevital.no [bevital.no]

- 3. Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 5. caymanchem.com [caymanchem.com]

- 6. (±)-Cotinine-(methyl-d3) D 99atom 110952-70-0 [sigmaaldrich.com]

- 7. (±)-Cotinine-d3 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 110952-70-0 [sigmaaldrich.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. caymanchem.com [caymanchem.com]

- 15. cubework.com [cubework.com]

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP)

Executive Summary & Chemical Context[1]

This protocol details the development of a quantitation method for (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP) , a specific tobacco alkaloid derivative and potential oxidative impurity often confused with, but structurally distinct from, Cotinine.

Critical Chemical Distinction (Expertise): Researchers must distinguish MNP from Cotinine to avoid false positives or misidentified metabolic pathways.

-

Cotinine: 1-methyl-5-(3-pyridyl)-2-pyrrolidinone (MW: 176.2). Direct bond between pyrrolidone and pyridine rings.

-

MNP (Target): 1-methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone (MW: 204.2). Contains a carbonyl linker between the rings and attachment at the pyrrolidone-3 position.

This method utilizes (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and extraction variability, ensuring high reliability (E-E-A-T).

Method Development Logic

Chromatographic Strategy

MNP possesses two basic nitrogen centers (pyridine and pyrrolidone) and a ketone linker, making it moderately polar.

-

Column Selection: A standard C18 column often yields poor retention for such polar alkaloids, leading to elution in the suppression zone (void volume).

-

Solution: We utilize a Biphenyl or High-Strength Silica (HSS) T3 stationary phase. The Biphenyl phase provides enhanced pi-pi interactions with the pyridine ring, significantly improving retention and peak shape compared to C18.

Mass Spectrometry Optimization

-

Ionization: Electrospray Ionization (ESI) in Positive mode is obligatory due to the basic nitrogen atoms.

-

Precursor Ions:

-

MNP: [M+H]⁺ = m/z 205.1

-

MNP-d3: [M+H]⁺ = m/z 208.1

-

-

Fragment Selection: The carbonyl linker is a primary fragmentation site. The loss of the pyrrolidone ring or the cleavage at the carbonyl are common pathways.

Experimental Protocol

Materials & Reagents

-

Analyte: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (Ref Material).[1]

-

IS: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3.[1]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-